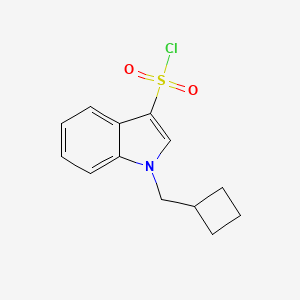
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is an organic compound that features a cyclobutylmethyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the indole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to a sulfonamide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the indole ring is functionalized with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Functionalized Indoles: Formed through coupling reactions.
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclopentylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclohexylmethyl)-1H-indole-3-sulfonyl chloride
Comparison:
- Structural Differences: The primary difference lies in the size and strain of the cycloalkyl group. Cyclobutylmethyl provides a balance between ring strain and steric hindrance, which can influence the reactivity and biological activity of the compound.
- Reactivity: The reactivity of the sulfonyl chloride group is similar across these compounds, but the steric effects of the cycloalkyl group can influence the overall reactivity and selectivity in chemical reactions.
- Biological Activity: The biological activity can vary significantly based on the cycloalkyl group, as it can affect the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C13H14ClNO2S |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO2S/c14-18(16,17)13-9-15(8-10-4-3-5-10)12-7-2-1-6-11(12)13/h1-2,6-7,9-10H,3-5,8H2 |
InChI Key |
GMLGEAQCVOPWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
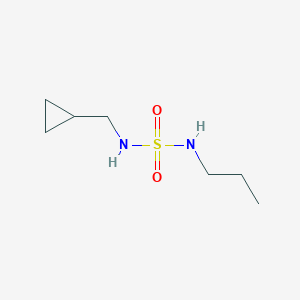
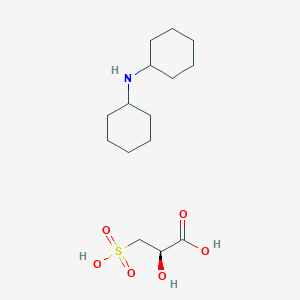
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)

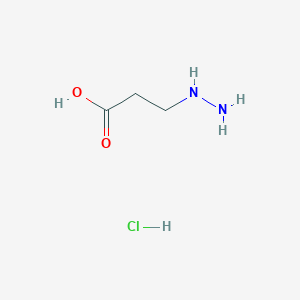

![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
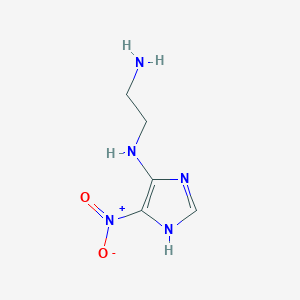
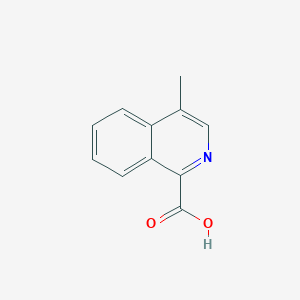

![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
